Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate dihydrochloride. This nomenclature reflects the complete structural framework, indicating the presence of an ethyl ester group connected to an acetate moiety that is further linked through an amino bridge to a substituted benzyl group bearing amino and dichloro substituents.
The compound is registered under Chemical Abstracts Service number 882301-57-7 for the dihydrochloride salt form, while the free base form carries the Chemical Abstracts Service number 70406-92-7. Multiple alternative designations exist in pharmaceutical and chemical literature, reflecting various nomenclature systems and institutional preferences. These include N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride, Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride, and Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride.
The pharmaceutical industry commonly refers to this compound as Anagrelide Related Compound A or United States Pharmacopeia Anagrelide Related Impurity A Dihydrochloride. Additional synonyms documented in chemical databases include Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, hydrochloride and various shortened forms such as ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate. The diversity of nomenclature reflects the compound's significance across multiple regulatory frameworks and analytical applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride is characterized by a flexible framework allowing multiple conformational states. The dihydrochloride salt form possesses the molecular formula C11H16Cl4N2O2 with a molecular weight of 350.07 grams per mole. The free base form exhibits the molecular formula C11H14Cl2N2O2 with a corresponding molecular weight of 277.14 grams per mole.
The structural backbone consists of a substituted benzene ring connected through a methylene bridge to a glycine ethyl ester moiety. The benzene ring features a 1,2,3-trisubstitution pattern with amino and dichloro groups positioned at the 6, 2, and 3 positions respectively. This substitution pattern creates significant electronic and steric effects that influence the overall molecular conformation and chemical reactivity.
Conformational analysis reveals that the molecule exhibits considerable flexibility around several rotatable bonds, particularly the methylene bridge connecting the benzyl group to the amino nitrogen and the ethyl ester chain. The Simplified Molecular Input Line Entry System representation CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N demonstrates the linear connectivity while the three-dimensional structure shows potential for multiple low-energy conformations.
The presence of the amino group on the benzene ring introduces additional complexity through potential intramolecular hydrogen bonding interactions. These interactions may stabilize certain conformational states and influence the compound's physical and chemical properties. The dichloro substituents contribute to the overall polarity and electronic distribution within the molecule, affecting both conformational preferences and intermolecular interactions.
Crystallographic Data and Solid-State Arrangement
The solid-state characteristics of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride have been extensively characterized through various analytical techniques. The compound exists as a white solid at room temperature with a decomposition point exceeding 172 degrees Celsius. This thermal stability profile indicates strong intermolecular interactions within the crystal lattice, likely involving both hydrogen bonding and electrostatic interactions between the dihydrochloride salt components.
The crystalline form exhibits high purity levels, with analytical standards reporting purity values of 98 percent or higher when properly synthesized and purified. The solid-state structure is stabilized by multiple hydrogen bonding networks involving the amino groups, chloride anions, and ester carbonyl oxygen atoms. These interactions contribute to the compound's mechanical stability and influence its dissolution characteristics in various solvents.
Storage requirements for maintaining crystalline integrity include refrigeration at 2-8 degrees Celsius under controlled atmospheric conditions. The compound demonstrates stability when stored properly, with minimal degradation observed over extended periods under appropriate conditions. The crystalline lattice arrangement provides protection against atmospheric moisture and oxidation, contributing to the compound's shelf stability.
Powder diffraction analysis would typically reveal characteristic peak patterns specific to this compound's crystal structure, though specific diffraction data was not available in the reviewed sources. The solid-state arrangement likely involves ordered packing of the organic cations with chloride anions, creating a three-dimensional network stabilized by multiple intermolecular interactions.
Spectroscopic Fingerprint Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)
Nuclear magnetic resonance spectroscopy provides definitive structural identification for Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride. Proton nuclear magnetic resonance analysis in deuterated methanol reveals characteristic signal patterns consistent with the proposed structure. The aromatic region typically displays signals corresponding to the dichloro-substituted benzene ring protons, while the aliphatic region shows distinct patterns for the ethyl ester group, methylene bridge, and glycine moiety.
The ethyl ester functionality produces characteristic triplet and quartet patterns in the proton nuclear magnetic resonance spectrum, with the triplet typically appearing around 1.2-1.3 parts per million for the methyl group and the quartet around 4.1-4.3 parts per million for the methylene group. The benzyl methylene bridge and glycine methylene groups appear as distinct signals in the 3.5-4.5 parts per million region, with coupling patterns dependent on the conformational state and exchange rates.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, showing distinct signals for the aromatic carbons, ester carbonyl carbon, and aliphatic carbons. The presence of chlorine substituents on the benzene ring creates characteristic chemical shift patterns that aid in structural confirmation. The ester carbonyl carbon typically appears around 170-175 parts per million, while the aromatic carbons show signals in the 110-140 parts per million region.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The amino group stretching vibrations typically appear in the 3200-3500 wavenumber region, while the ester carbonyl stretch occurs around 1735-1750 wavenumbers. The aromatic carbon-carbon stretching vibrations and carbon-chlorine stretching modes provide additional fingerprint information for compound identification.
| Spectroscopic Technique | Key Characteristic Signals | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl ester methyl triplet | 1.2-1.3 parts per million |
| ¹H Nuclear Magnetic Resonance | Ethyl ester methylene quartet | 4.1-4.3 parts per million |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 parts per million |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl carbon | 170-175 parts per million |
| Fourier Transform Infrared | Amino group stretching | 3200-3500 wavenumbers |
| Fourier Transform Infrared | Ester carbonyl stretching | 1735-1750 wavenumbers |
Tandem Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride provides detailed information about its fragmentation behavior and molecular ion characteristics. The molecular ion peak for the free base form appears at mass-to-charge ratio 277.05052 for the protonated molecular ion [M+H]+. Additional adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 299.03246 and the ammonium adduct [M+NH4]+ at mass-to-charge ratio 294.07706.
The fragmentation pattern typically involves initial loss of the ethyl ester group, producing a characteristic fragment corresponding to the glycine amide portion of the molecule. Subsequent fragmentation may involve cleavage of the methylene bridge connecting the benzyl group to the amino nitrogen, generating fragments corresponding to the substituted benzyl cation and the glycine ethyl ester portion.
The dichloro-substituted benzyl fragment represents a significant fragmentation pathway, with characteristic isotope patterns reflecting the presence of two chlorine atoms. The chlorine isotope pattern produces distinctive peaks separated by two mass units, with intensity ratios reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotope pattern serves as a diagnostic feature for confirming the presence of the dichloro-substituted benzyl moiety.
Collision-induced dissociation experiments reveal systematic fragmentation pathways that can be used for structural elucidation and quantitative analysis. The predicted collision cross section values range from 155.1 to 201.7 square angstroms depending on the ionization mode and adduct formation. These values provide insights into the three-dimensional gas-phase structure and can be used for ion mobility spectrometry applications.
| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 277.05052 | 159.6 |
| [M+Na]+ | 299.03246 | 168.4 |
| [M+NH4]+ | 294.07706 | 176.9 |
| [M+K]+ | 315.00640 | 163.1 |
| [M+H-H2O]+ | 259.04050 | 155.1 |
Properties
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction via Stannous Chloride/HCl
The most widely documented method involves the reduction of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine (Compound VI) using stannous chloride (SnCl₂) in hydrochloric acid (HCl). This route, described in US6388073B1, proceeds as follows:
-
Reaction Setup : A suspension of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride (30 g) in concentrated HCl (120 mL) is combined with a tin chloride dihydrate (88.6 g) solution in HCl (60 mL).
-
Temperature Control : The mixture is heated to 40–50°C for 2 hours, facilitating nitro-group reduction to an amine.
-
Workup : Post-reaction, the mixture is filtered, and the solids are dissolved in water and methylene chloride. The pH is adjusted to 12.5 using 50% NaOH, followed by organic phase separation and azeotropic drying.
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Crystallization : The crude product is recrystallized from heptane at –20 to –30°C, yielding ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine (Compound I) with 50–60% yield and >98% purity.
Key Advantages :
-
High selectivity for the amine product.
-
Effective removal of tin residues via alkaline washes.
Limitations :
Catalytic Hydrogenation with Sulfided Platinum
An alternative method employs catalytic hydrogenation under controlled conditions:
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Catalyst Preparation : Sulfided platinum on carbon (Pt/C) is pre-treated with hydrogen to activate the surface.
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Reaction Conditions : Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine (Compound VI) is dissolved in ethanol and subjected to hydrogen gas (3–5 bar) at 25–30°C for 6–8 hours.
-
Purification : The catalyst is filtered, and the filtrate is basified to pH 9–10 using aqueous NaOH. The product is extracted into ethyl acetate, concentrated, and recrystallized from hexane at low temperatures.
Performance Metrics :
Advantages Over Tin Reduction :
-
Eliminates tin waste, improving environmental compliance.
-
Shorter reaction times and higher reproducibility.
Lewis Acid-Mediated Synthesis (CN103254197A)
A distinct approach from Chinese patent CN103254197A utilizes Lewis acids (e.g., AlCl₃, SnCl₂) to streamline the synthesis:
-
Reductive Amination : 2,3-Dichloro-6-nitrobenzaldehyde undergoes reductive amination with glycine ethyl ester in the presence of sodium cyanoborohydride (NaBH₃CN) and triethylamine (TEA).
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Chlorination : The intermediate alcohol is converted to 2,3-dichloro-6-nitrobenzyl chloride using thionyl chloride (SOCl₂).
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Nitro Reduction : The nitro group is reduced using hydrogen gas and a palladium catalyst, followed by dihydrochloride salt formation via HCl treatment.
Critical Parameters :
-
Solvent System : Tetrahydrofuran (THF)/ethanol mixtures enhance reaction homogeneity.
-
Yield : 55–65% (over three steps).
Notable Features :
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Avoids toxic cyanide reagents used in older routes.
Comparative Analysis of Methods
<table>
<tr>
<th>Method</th>
<th>Catalyst/Reagent</th>
<th>Yield (%)</th>
<th>Purity (%)</th>
<th>Key Impurities</th>
</tr>
<tr>
<td>Stannous Chloride/HCl</td>
<td>SnCl₂/HCl</td>
<td>50–60</td>
<td>98–99</td>
<td>Trichloro derivatives (0.5–1%)</td>
</tr>
<tr>
<td>Catalytic Hydrogenation</td>
<td>Pt/C/H₂</td>
<td>60–70</td>
<td>>99</td>
<td>None detected</td>
</tr>
<tr>
<td>Lewis Acid Route</td>
<td>AlCl₃/NaBH₃CN</td>
<td>55–65</td>
<td>97–98</td>
<td>Residual solvents (0.2%)</td>
</tr>
</table>
Impurity Profiling and Control Strategies
Trichloro Derivatives
Formed during tin-mediated reductions, these impurities arise from over-chlorination or incomplete nitro-group reduction. Mitigation strategies include:
Residual Solvents
The Lewis acid method may retain THF or ethanol (0.1–0.3%), addressed via:
-
Azeotropic Drying : Toluene/water mixtures reduce solvent levels to <50 ppm.
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Vacuum Drying : 48-hour treatment at 40°C ensures compliance with ICH guidelines.
Industrial-Scale Considerations
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1 Role as an Impurity in Anagrelide Formulation
Anagrelide is primarily used as a platelet-reducing agent in the treatment of essential thrombocythemia. The presence of impurities, such as Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride, can affect the efficacy and safety profile of the drug. Understanding its behavior during formulation is crucial for ensuring the quality and stability of Anagrelide products.
- Stability Studies : Research has shown that the characterization of impurities like Anagrelide Impurity A can be critical in stability studies. For instance, forced degradation studies on Anagrelide have revealed insights into how impurities can impact drug stability under various conditions (light, heat, moisture) .
1.2 Development of Analytical Methods
The identification and quantification of Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride in pharmaceutical formulations are essential for quality control. Advanced methods such as High-Performance Liquid Chromatography (HPLC) have been developed to assess the purity of Anagrelide by separating it from its impurities.
- HPLC Methodology : A validated HPLC method has been established to detect Anagrelide and its related impurities with high specificity and sensitivity. This method employs a C18 column and utilizes a gradient elution technique to achieve effective separation .
Research Insights
2.1 Impurity Profiling
Research studies emphasize the importance of impurity profiling in drug development. Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride serves as a model compound for understanding how impurities can influence pharmacokinetics and pharmacodynamics.
- Case Studies : Studies have documented cases where the presence of this impurity altered the pharmacological activity of Anagrelide, necessitating rigorous impurity profiling during drug development .
2.2 Synthesis and Environmental Considerations
The synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride involves several chemical transformations that may produce hazardous waste products. Recent advancements focus on more environmentally friendly synthetic routes that minimize waste generation.
- Improved Synthesis Methods : Innovations in synthetic methodologies have led to processes that reduce toxic byproducts while enhancing yield and purity. For example, newer catalytic methods have been developed that utilize less harmful reagents .
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Pharmacological Differences
The following table summarizes the molecular properties and distinctions between Anagrelide Impurity A and related compounds:
Research Findings and Implications
Toxicity and Stability
- Impurity A: No direct toxicity data, but its structural similarity to Anagrelide necessitates monitoring to avoid unintended pharmacological effects .
- Related Compound B : The quinazoline core may exhibit off-target kinase inhibition, warranting toxicity studies .
- Nitro Precursor : Demonstrated mutagenicity in Ames tests, highlighting critical control during synthesis .
Biological Activity
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride, commonly referred to as Anagrelide Impurity A, is a chemical compound associated with the drug Anagrelide, which is primarily used to treat essential thrombocytosis (ET). This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
- Molecular Formula : C9H12Cl2N2O2
- Molecular Weight : 279.13 g/mol
- CAS Number : 1286968-94-2
Pharmacological Context
Anagrelide is known for its ability to reduce platelet counts in patients with ET. It acts primarily by inhibiting megakaryocyte maturation and platelet production in the bone marrow. As an impurity, Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride may exhibit similar or distinct biological activities that warrant investigation.
The biological activity of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride is linked to its structural similarity to Anagrelide. The compound is believed to interfere with the signaling pathways involved in platelet production, notably through inhibition of cyclic AMP phosphodiesterase activity, leading to decreased platelet aggregation and increased apoptosis of megakaryocytes .
In Vitro Studies
Research has shown that derivatives of Anagrelide, including impurities like Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride, can exhibit varying degrees of enzymatic inhibition. For instance, studies on aminoacyl-tRNA synthetases (aaRSs) have demonstrated that similar compounds can inhibit these enzymes crucial for protein synthesis . While specific data on this impurity's enzymatic activity remains limited, its structural characteristics suggest potential bioactivity.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Anagrelide | PDE3 | High |
| Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine | Unknown | Potential |
Clinical Observations
A notable case involved a patient with ET who developed nonischemic cardiomyopathy while on Anagrelide therapy. The patient's treatment included multiple doses of Anagrelide over two years, leading to significant cardiac dysfunction. Upon discontinuation of Anagrelide and transitioning to hydroxyurea, the patient showed improvement in cardiac function . This case highlights the need for careful monitoring of patients receiving Anagrelide and its impurities due to potential adverse effects.
Safety Profile
In clinical settings, Anagrelide has been associated with thrombotic complications when abruptly discontinued. This risk extends to its impurities; therefore, understanding the biological activity and safety profile of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride is critical for patient management during treatment transitions .
Q & A
Basic: What analytical methods are recommended for identifying and characterizing Anagrelide Impurity A?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and glycine moieties, particularly the 6-amino-2,3-dichlorobenzyl group . Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak at m/z 277.1471 (C₁₁H₁₄Cl₂N₂O₂) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for purity assessment, using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .
Basic: How is Anagrelide Impurity A synthesized, and what intermediates are involved?
Methodological Answer:
The synthesis involves condensation of 6-amino-2,3-dichlorobenzyl chloride with ethyl glycinate. Key steps include:
Condensation : Ethyl glycinate (XVIII) reacts with 6-amino-2,3-dichlorobenzyl chloride in methylene chloride using triethylamine as a base, yielding ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (VII) .
Cyclization : Intermediate VII is treated with cyanogen bromide (VIII) in toluene to form the iminoquinazoline derivative (IX) . Final dihydrochloride salt formation is achieved via HCl gas exposure in ethanol .
Basic: What chromatographic conditions are optimal for quantifying Anagrelide Impurity A in drug formulations?
Methodological Answer:
A validated HPLC method is recommended:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of Solution A (0.1% acetic acid in water) and Solution B (acetonitrile:tetrahydrofuran = 65:35) .
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm.
- Retention Time : ~12–15 minutes (system suitability requires resolution >2.0 from adjacent peaks) .
Advanced: How can synthesis yield be optimized while minimizing by-products?
Methodological Answer:
Key parameters for optimization:
- Reagent Ratios : A 1.2:1 molar excess of ethyl glycinate to 6-amino-2,3-dichlorobenzyl chloride reduces unreacted starting material .
- Solvent Choice : Refluxing in methylene chloride with triethylamine enhances reaction efficiency vs. alternatives like THF .
- Cyclization Control : Cyanogen bromide must be added dropwise at 0–5°C to prevent over-cyclization . Post-reaction quenching with ice water improves yield (>75%) .
Advanced: How should researchers resolve contradictions in impurity quantification data across studies?
Methodological Answer:
Discrepancies often arise from method variability:
- Column Selectivity : Use orthogonal methods (e.g., HILIC vs. reversed-phase HPLC) to confirm retention behavior .
- Calibration Standards : Cross-validate with certified reference materials (e.g., LGC Standards MM0020.03) to ensure accuracy .
- Forced Degradation : Perform stress testing (acid/base/oxidative conditions) to rule out co-eluting degradation products .
Advanced: What is the behavior of Anagrelide Impurity A under accelerated stability conditions?
Methodological Answer:
Stability studies should include:
- Temperature/Humidity : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation (e.g., hydrolysis of the ethyl ester group) .
- Photostability : Expose to 1.2 million lux hours of visible and UV light; assess discoloration or dimerization .
- Solution Stability : In pH 1.2 (simulated gastric fluid), the dihydrochloride form shows <5% degradation over 24 hours .
Advanced: What pharmacological implications arise from Anagrelide Impurity A in vivo?
Methodological Answer:
While the impurity itself is not pharmacologically active, its presence in Anagrelide formulations may:
- Alter Bioavailability : Compete with Anagrelide for plasma protein binding sites, as shown in competitive ELISA assays .
- Toxicity Thresholds : Dose-dependent cytotoxicity observed in 293LVT kidney cells at >100 µM (MTT assay) .
Advanced: How should impurity profiles be reported to meet regulatory guidelines?
Methodological Answer:
Follow ICH Q3A/B guidelines:
- Identification Threshold : Report impurities ≥0.10% via HPLC-UV .
- Structural Confirmation : Use EP/BP reference standards (e.g., LGC MM0020.03) for spiking experiments .
- Ethical Reporting : Disclose all inconsistencies, including "inconvenient" data, per research integrity standards .
Advanced: What physicochemical properties influence the solubility and formulation of Anagrelide Impurity A?
Methodological Answer:
Critical properties include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
